3-Phenylpropyl formate is primarily sourced from the esterification of 3-phenylpropanol with formic acid. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The compound has been documented for its use in perfumery and as a flavoring agent, attributed to its pleasant scent profile that resembles floral notes .
The synthesis of 3-phenylpropyl formate can be achieved through several methods, with the most common being the direct esterification reaction:
3-Phenylpropyl formate can participate in various chemical reactions:
The mechanism of action for 3-phenylpropyl formate primarily involves its role as a flavoring and fragrance agent. Its pleasant aroma interacts with olfactory receptors in humans, contributing to sensory experiences associated with food and perfumery products.
Property | Value |
---|---|
Molecular Weight | 164.20 g/mol |
Boiling Point | Approximately 244 °C |
Density | 1.012 g/cm³ |
Flash Point | 113 °C |
Solubility | Slightly soluble in water; miscible with organic solvents |
Vapor Pressure | <0.01 hPa (20 °C) |
These properties indicate that 3-phenylpropyl formate is relatively stable under standard conditions but should be handled with care due to its flammable nature.
3-Phenylpropyl formate has several notable applications:
The systematic IUPAC name for this compound is 3-phenylpropyl formate, denoting the ester formed between formic acid and 3-phenylpropanol. It is cataloged under CAS Registry Number 104-64-3. Common synonyms include hydrocinnamyl formate, benzenepropanol formate, and gamma-phenylpropyl formate. The compound is also recognized by flavor and fragrance industry identifiers such as FEMA 2895, reflecting its status as a Generally Recognized As Safe (GRAS) flavoring agent [2] [5] [6].
The molecular formula of 3-phenylpropyl formate is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The structure consists of a formate group (–OCHO) esterified to the hydroxyl group of 3-phenylpropanol, yielding the condensed formula HCO₂(CH₂)₃C₆H₅. No stereoisomers are possible due to the absence of chiral centers or geometric constraints in the molecule [1] [2] [5].
3-Phenylpropyl formate emerged as a significant synthetic flavor compound in the mid-20th century. Its inclusion in the Food and Extract Manufacturers Association (FEMA) GRAS list (number 2895) in the 1960s established its legitimacy for use in food flavorings. The compound’s commercial production accelerated following the characterization of its honey-like olfactory properties, making it a valuable alternative to natural extracts in cost-sensitive applications [2] [5] [7].
This ester bridges industrial applications and academic research. Industrially, it serves as a versatile flavor and fragrance ingredient in products ranging from baked goods to perfumes. Academically, it is a model compound for studying esterification kinetics and structure-odor relationships. Its physicochemical properties, including moderate hydrophobicity (logP = 2.39), make it a candidate for research on flavor delivery systems and solvent interactions [5] [6].
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